1,1-Bis(trifluoromethyl)-cyclopropane
CAS No.: 76354-44-4
Cat. No.: VC5283984
Molecular Formula: C5H4F6
Molecular Weight: 178.077
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76354-44-4 |
|---|---|
| Molecular Formula | C5H4F6 |
| Molecular Weight | 178.077 |
| IUPAC Name | 1,1-bis(trifluoromethyl)cyclopropane |
| Standard InChI | InChI=1S/C5H4F6/c6-4(7,8)3(1-2-3)5(9,10)11/h1-2H2 |
| Standard InChI Key | KRAPPQJTUDJLDN-UHFFFAOYSA-N |
| SMILES | C1CC1(C(F)(F)F)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 1,1-bis(trifluoromethyl)-cyclopropane is C₅H₄F₆, with a molecular weight of 178.08 g/mol . The compound’s IUPAC name, 1,1-bis(trifluoromethyl)cyclopropane, reflects the substitution pattern of the trifluoromethyl groups on the cyclopropane ring. The SMILES notation (C1CC1(C(F)(F)F)C(F)(F)F) and InChI key (KRAPPQJTUDJLDN-UHFFFAOYSA-N) provide precise descriptors for its stereoelectronic configuration .
The cyclopropane ring imposes significant angle strain (≈60° bond angles), while the electron-withdrawing -CF₃ groups influence the molecule’s electronic properties. Density functional theory (DFT) calculations suggest that the -CF₃ substituents stabilize the ring through inductive effects, reducing its susceptibility to ring-opening reactions compared to non-fluorinated cyclopropanes .
Physicochemical Properties
Key physicochemical parameters include:
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Polar surface area: 0 Ų, consistent with its non-polar nature .
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Rotatable bonds: 3, reflecting conformational flexibility despite the rigid cyclopropane core .
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Heavy atom count: 11, with a fluorine content of 42.7% by mass .
These properties make the compound amenable to applications requiring thermal stability and resistance to metabolic degradation.
Synthetic Methodologies
Desulfurization of Thietanes
A 2018 study demonstrated a novel route using 2,2-bis(trifluoromethyl)thietanes as precursors . Treatment with tertiary phosphines (e.g., PPh₃) in polar solvents (e.g., DMF) induces desulfurization, yielding 1,1-bis(trifluoromethyl)-2-alkoxycyclopropanes (Scheme 1). This method achieves ≥90% yields under mild conditions (25–50°C) and is scalable for gram-scale production . Steric effects at the α-position to sulfur critically influence reaction efficiency, with bulkier substituents slowing the desulfurization rate.
Sulfonium Ylide-Mediated Cyclopropanation
A 2019 Organic Letters report detailed a diazo-free approach using trifluoromethylalkenes and unstabilized sulfonium ylides . This method avoids hazardous diazo intermediates and operates at low temperatures (−20°C to 0°C), producing 1,1-disubstituted trifluoromethylcyclopropanes (TFCPs) in ≤97% yields (Table 1). The reaction exhibits broad substrate scope, accommodating electron-deficient and sterically hindered alkenes.
Table 1: Representative Yields for Sulfonium Ylide Reactions
| Substrate | Product | Yield (%) |
|---|---|---|
| Styrene | 1,1-(CF₃)₂-cyclopropane | 97 |
| Methyl acrylate | Ester-functionalized TFCP | 85 |
| 1,1-Diphenylethene | Triaryl-TFCP | 78 |
Chemical Reactivity and Transformations
Ring-Opening Reactions
The cyclopropane ring undergoes selective cleavage under controlled conditions:
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Acid-catalyzed hydrolysis: Protonation at the less substituted C–C bond leads to ring opening, yielding 1,3-difluoropropane derivatives .
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Radical-initiated scission: UV irradiation in the presence of initiators (e.g., AIBN) generates difluoromethyl radicals, useful in polymerization reactions .
Functional Group Interconversions
The -CF₃ groups participate in nucleophilic trifluoromethylation reactions. For example, treatment with Grignard reagents replaces one -CF₃ group with alkyl or aryl substituents, enabling diversification of the cyclopropane scaffold .
Applications in Drug Discovery and Materials Science
Pharmacological Bioisosteres
1,1-Bis(trifluoromethyl)-cyclopropane serves as a tert-butyl bioisostere, mimicking the steric and electronic profile of tert-butyl groups while enhancing metabolic stability . This substitution has been leveraged in protease inhibitors and kinase modulators, with clinical candidates showing improved pharmacokinetic profiles .
Advanced Materials
The compound’s high thermal stability (decomposition temperature >250°C) and low dielectric constant make it a candidate for fluoropolymer additives. Incorporation into polyimide matrices reduces moisture absorption by 40%, enhancing performance in microelectronics .
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